Benzyl 2-fluorobenzoate Benzyl 2-fluorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14390802
InChI: InChI=1S/C14H11FO2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2
SMILES:
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol

Benzyl 2-fluorobenzoate

CAS No.:

Cat. No.: VC14390802

Molecular Formula: C14H11FO2

Molecular Weight: 230.23 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-fluorobenzoate -

Specification

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
IUPAC Name benzyl 2-fluorobenzoate
Standard InChI InChI=1S/C14H11FO2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2
Standard InChI Key BVLCXWRQHDRIIE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2F

Introduction

Synthesis and Production Pathways

Synthesis of 2-Fluorobenzoic Acid

Benzyl 2-fluorobenzoate is typically synthesized via esterification of 2-fluorobenzoic acid. The acid itself can be prepared through two primary routes:

Route 1: Diazotization of Anthranilic Acid
Anthranilic acid undergoes diazotization with sodium nitrite (NaNO₂) in the presence of anhydrous hydrogen fluoride (HF), followed by thermal decomposition to yield 2-fluorobenzoic acid . This method leverages the Balz-Schiemann reaction mechanism, where fluorination occurs via fluoro-dediazoniation.

Route 2: Oxidation of 2-Fluorobenzaldehyde
A catalytic system of copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) and cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) in aqueous medium under oxygen atmosphere oxidizes 2-fluorobenzaldehyde to 2-fluorobenzoic acid at 70°C with 95% yield . This green chemistry approach avoids hazardous halogenating agents.

Esterification to Benzyl 2-Fluorobenzoate

The acid is subsequently esterified with benzyl alcohol using acid catalysis (e.g., H₂SO₄) or coupling reagents (e.g., DCC/DMAP). The reaction proceeds via nucleophilic acyl substitution:

2-Fluorobenzoic acid+Benzyl alcoholH+Benzyl 2-fluorobenzoate+H2O\text{2-Fluorobenzoic acid} + \text{Benzyl alcohol} \xrightarrow{\text{H}^+} \text{Benzyl 2-fluorobenzoate} + \text{H}_2\text{O}

Product isolation involves distillation or recrystallization, with purity verified by NMR and HPLC .

Reactivity and Functional Transformations

The electron-withdrawing fluorine atom at the ortho position activates the aromatic ring toward electrophilic substitution at the para position. Meanwhile, the benzyl ester group serves as a protective moiety for the carboxylic acid, enabling selective reactions at other functional sites. Notable transformations include:

  • Hydrogenolysis: Palladium-catalyzed hydrogenation cleaves the benzyl ester to regenerate 2-fluorobenzoic acid, a precursor for nonsteroidal anti-inflammatory drugs .

  • Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by strong nucleophiles (e.g., amines, alkoxides) under high-temperature conditions, facilitating derivatization .

Industrial and Research Applications

Pharmaceutical Intermediate

Benzyl 2-fluorobenzoate is employed in synthesizing meclofenamic acid, a fenamate-class NSAID, and tritriazole fungicides . The benzyl group enhances solubility during coupling reactions, which is critical for constructing complex molecules.

Material Science

Fluorinated esters improve the thermal stability and dielectric properties of polymers. Incorporation into polyesters or epoxy resins enhances resistance to UV degradation and chemical corrosion .

Organic Synthesis

As a building block, it participates in Suzuki-Miyaura cross-couplings and Grignard reactions. For example, the ester can be converted to a Weinreb amide for ketone synthesis .

Comparative Analysis with Related Esters

The benzyl ester’s bulkier substituent differentiates it from smaller alkyl esters:

CompoundEster GroupSolubility in WaterReactivity Toward Hydrolysis
Methyl 2-fluorobenzoateMethyl7.2 g/L High
Benzyl 2-fluorobenzoateBenzyl<1 g/L Low

The benzyl group’s steric hindrance reduces hydrolysis rates, making it preferable for multi-step syntheses.

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